molecular formula C18H21NaO5S B1429348 Estrone-d4 3-Sulfate Sodium Salt CAS No. 285979-80-8

Estrone-d4 3-Sulfate Sodium Salt

Cat. No.: B1429348
CAS No.: 285979-80-8
M. Wt: 376.4 g/mol
InChI Key: VUCAHVBMSFIGAI-BTYLJWTCSA-M
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Description

Estrone-d4 3-Sulfate Sodium Salt is a deuterated form of Estrone 3-Sulfate Sodium Salt. It is a synthetic compound used primarily in scientific research. The deuterium atoms in this compound replace the hydrogen atoms in the parent compound, making it useful for various analytical and experimental purposes .

Scientific Research Applications

Estrone-d4 3-Sulfate Sodium Salt is widely used in scientific research due to its stability and isotopic labeling. Some key applications include:

    Chemistry: Used as a standard in mass spectrometry for the quantification of estrogenic compounds.

    Biology: Employed in studies of estrogen metabolism and hormone regulation.

    Medicine: Investigated for its role in hormone replacement therapy and cancer research.

    Industry: Utilized in the development of pharmaceuticals and diagnostic tools .

Mechanism of Action

Safety and Hazards

The safety and hazards of Estrone-d4 3-Sulfate Sodium Salt are not explicitly mentioned in the retrieved sources .

Future Directions

Estrone-d4 3-Sulfate Sodium Salt has been investigated for its potential in the detection and diagnosis of hormone-dependent breast cancers . The established methodology was applied to profile the presence of targeted estrogens in natural surface water samples . The potential leaching transport to groundwater of this compound requires further critical concern .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Estrone-d4 3-Sulfate Sodium Salt involves the deuteration of Estrone followed by sulfation. The deuteration process typically uses deuterium gas or deuterated reagents to replace hydrogen atoms with deuterium.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is often stabilized with additives like TRIS-d5 to prevent degradation during storage and handling .

Chemical Reactions Analysis

Types of Reactions

Estrone-d4 3-Sulfate Sodium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various estrogenic compounds, which are useful in further biochemical and pharmacological studies .

Comparison with Similar Compounds

Estrone-d4 3-Sulfate Sodium Salt is unique due to its deuterium labeling, which provides distinct advantages in analytical studies. Similar compounds include:

    Estrone 3-Sulfate Sodium Salt: The non-deuterated form, commonly used in hormone studies.

    Estradiol 3-Sulfate Sodium Salt: Another estrogen sulfate used in similar research contexts.

    Estriol 3-Sulfate Sodium Salt: A related compound with different estrogenic activity .

This compound stands out due to its enhanced stability and utility in precise analytical applications, making it a valuable tool in scientific research .

Properties

CAS No.

285979-80-8

Molecular Formula

C18H21NaO5S

Molecular Weight

376.4 g/mol

IUPAC Name

sodium;(2,4,16,16-tetradeuterio-13-methyl-17-oxo-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-yl) sulfate

InChI

InChI=1S/C18H22O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h3,5,10,14-16H,2,4,6-9H2,1H3,(H,20,21,22);/q;+1/p-1/i3D,7D2,10D;

InChI Key

VUCAHVBMSFIGAI-BTYLJWTCSA-M

Isomeric SMILES

[2H]C1=CC2=C(CCC3C2CCC4(C3CC(C4=O)([2H])[2H])C)C(=C1OS(=O)(=O)[O-])[2H].[Na+]

SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)O

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+]

Pictograms

Health Hazard

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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